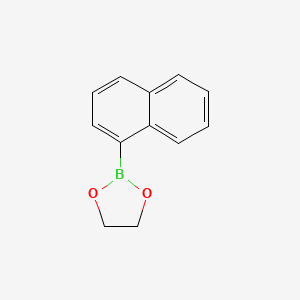
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- is a chemical compound with the molecular formula C12H11BO2 and a molecular weight of 198.03 g/mol It is characterized by the presence of a dioxaborolane ring attached to a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the borylation of naphthalene derivatives using boronic acids or boronate esters in the presence of a palladium catalyst . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- often involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material .
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of covalent bonds. This interaction is crucial for its applications in drug development and material science .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another dioxaborolane derivative with similar reactivity but different substituents.
2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl: A fluorinated dioxaborolane with distinct chemical properties.
Uniqueness
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- is unique due to its naphthalene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
属性
CAS 编号 |
402488-95-3 |
|---|---|
分子式 |
C12H11BO2 |
分子量 |
198.03 g/mol |
IUPAC 名称 |
2-naphthalen-1-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H11BO2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2 |
InChI 键 |
SHQUCGSWCVZRSN-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC=CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


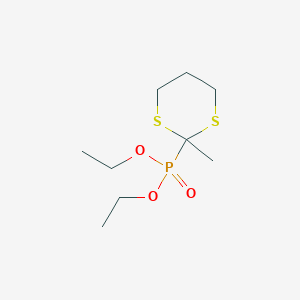
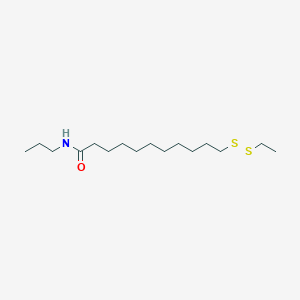
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
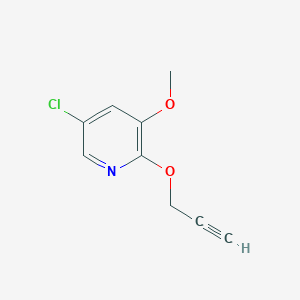
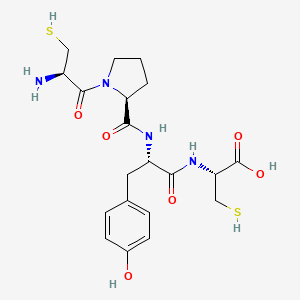
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)

![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
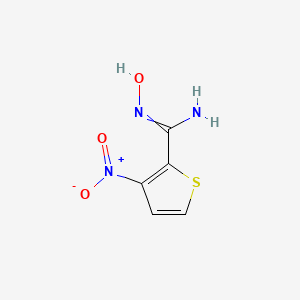
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
